methyl 3-bromo-2-methylbutanoate
Description
Structure
3D Structure
Properties
CAS No. |
101257-25-4 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylbutanoate |
InChI |
InChI=1S/C6H11BrO2/c1-4(5(2)7)6(8)9-3/h4-5H,1-3H3 |
InChI Key |
DLRNLDASULNNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Halogenated Ester Chemistry Research
Halogenated esters are organic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ester functional group. The incorporation of halogens into an ester molecule can dramatically alter its physical, chemical, and biological properties. In the realm of pharmaceutical and medicinal chemistry, halogenation is a widely employed strategy to enhance the efficacy of drug candidates. The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, fluorine and chlorine are frequently incorporated into pharmaceuticals to improve their pharmacokinetic profiles. nih.gov
The reactivity of halogenated esters is also a key aspect of their utility in research. The carbon-halogen bond can participate in a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of a wide range of organic molecules. wikipedia.org Research in this area focuses on developing new methods for the selective halogenation of esters, as well as exploring the use of these compounds in novel synthetic applications, such as the construction of complex natural products and the development of new materials. Halogenated organic phosphate (B84403) esters, for example, have been studied for their interactions with proteins like human serum albumin. nih.gov Furthermore, halogenated esters are crucial intermediates in the production of insecticides. google.com
Significance of α Brominated Esters in Contemporary Organic Synthesis Research
Methyl 3-bromo-2-methylbutanoate is an example of an α-brominated ester, a class of compounds where a bromine atom is attached to the carbon atom adjacent to the ester's carbonyl group. This structural feature imparts a high degree of reactivity, making α-brominated esters particularly valuable in contemporary organic synthesis. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the α-position, a critical step in the synthesis of many complex organic molecules, including pharmaceuticals and natural products.
The synthetic utility of α-brominated esters is well-established. They are key reactants in the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. They are also precursors for the formation of ylides in the Wittig reaction and related transformations, which are fundamental methods for the construction of carbon-carbon double bonds. The preparation of these valuable intermediates is often achieved through methods like the Hell-Volhard-Zelinsky halogenation of the corresponding carboxylic acid, followed by esterification. wikipedia.org
The versatility of α-brominated esters extends to their use in the synthesis of amino acids and other biologically active compounds. Their ability to act as potent alkylating agents makes them useful in a variety of synthetic contexts. wikipedia.org For example, the closely related compound, ethyl 2-bromo-3-methylbutanoate, is synthesized from 2-bromo-3-methylbutanoyl bromide and ethanol (B145695) in a highly exothermic reaction. prepchem.com
Overview of Research Trends and Challenges Pertaining to Methyl 3 Bromo 2 Methylbutanoate
Direct Bromination Strategies
Direct bromination involves the reaction of a precursor molecule with a brominating agent to introduce a bromine atom at the C-3 position.
α-Bromination with N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, NBS can be employed to brominate the precursor, methyl 2-methylbutanoate. This reaction typically proceeds via a radical mechanism, particularly when initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org The reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the carbon adjacent to the carbonyl group to form a resonance-stabilized enolate radical. Subsequent reaction with another molecule of NBS or Br₂ (formed in situ) yields the desired α-bromo ester. masterorganicchemistry.com
While NBS is a common choice, other related reagents can also be utilized for similar transformations.
Radical-Initiated Bromination Approaches
Radical-initiated bromination provides a direct method for the synthesis of bromoalkanes. In the case of synthesizing a bromoester like this compound, the reaction would typically start from methyl 2-methylbutanoate. The process is initiated by the generation of bromine radicals, often from molecular bromine (Br₂) under UV irradiation or in the presence of a radical initiator. chemeducator.org These highly reactive bromine radicals can abstract a hydrogen atom from the alkane chain. The selectivity of this abstraction favors the formation of the most stable radical intermediate. For methyl 2-methylbutanoate, abstraction of a hydrogen from the tertiary carbon (C-2) would lead to a more stable tertiary radical. However, to obtain the desired 3-bromo product, the abstraction must occur at the C-3 position. The resulting carbon radical then reacts with a molecule of Br₂ to form the brominated product and another bromine radical, thus propagating the chain reaction. chegg.com
It is important to note that free-radical bromination can sometimes lead to a mixture of products due to the potential for reaction at different positions on the carbon chain. chemeducator.org The distribution of these products is influenced by the relative stability of the radical intermediates and the statistical probability of hydrogen abstraction at each position.
Stereoselective Bromination Techniques
Achieving stereoselectivity in bromination reactions is a significant challenge in organic synthesis. For a molecule like this compound, which has two chiral centers (C-2 and C-3), four possible stereoisomers can exist. Stereoselective bromination techniques aim to control the spatial arrangement of the incoming bromine atom, leading to the preferential formation of one or two of these stereoisomers.
One approach to stereoselective bromination involves the use of chiral auxiliaries or catalysts. Another strategy is substrate-controlled diastereoselective bromination, where the existing stereocenter at C-2 directs the approach of the brominating agent to the C-3 position. The development of new reagents and methodologies continues to advance the field of stereoselective halogenation. For instance, the use of a bromide/bromate couple in an aqueous acidic medium has been reported as an alternative method for the regio- and stereoselective bromination of various organic compounds. rsc.org
Alternative Synthetic Routes
Besides direct bromination, this compound can be synthesized through multi-step sequences that involve the formation of key intermediates.
Esterification of Substituted Bromoacids
An alternative and often more controlled method for the synthesis of this compound is through the esterification of 3-bromo-2-methylbutanoic acid. doubtnut.com This bromoacid can be prepared via several routes. The subsequent esterification with methanol (B129727), typically under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid), yields the desired methyl ester. This method allows for the purification of the intermediate bromoacid, potentially leading to a purer final product. The synthesis of the analogous ethyl ester, ethyl 2-bromo-3-methylbutanoate, has been documented starting from 2-bromo-3-methylbutanoyl bromide and reacting it with ethanol (B145695). prepchem.comnist.govepa.gov A similar approach using methanol would yield the methyl ester.
Functionalization of Unsaturated Precursors
The synthesis can also commence from unsaturated precursors like angelic acid or tiglic acid. For instance, tiglic acid can be synthesized by the dehydration of 2-hydroxy-2-methylbutyric acid in the presence of a strong acid like sulfuric acid. google.comchemicalbook.com The double bond in tiglic acid or its corresponding methyl ester, methyl tiglate, can then be subjected to hydrobromination. The addition of hydrogen bromide (HBr) across the double bond would lead to the formation of this compound. The regioselectivity of this addition is governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond.
Electrochemical Synthesis Methods for Analogous Bromoesters
Electrochemical synthesis has emerged as a powerful and "green" alternative for the formation of bromoesters and their analogues. mdpi.com This method relies on the in-situ generation of reactive bromine species from stable bromide sources, avoiding the handling of hazardous molecular bromine. mdpi.comencyclopedia.pub The electrochemical approach offers controlled reaction conditions and minimizes waste from oxidizing agents. mdpi.com
The core of this method involves the anodic oxidation of a bromide salt, which can serve the dual purpose of being both the reagent and the supporting electrolyte. mdpi.com This process generates bromine, which then participates in the bromination of the target molecule. nih.gov For instance, the electrochemical bromofunctionalization of alkenes has been extensively studied, leading to the formation of vicinal dibromides, bromohydrins, and bromoesters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. mdpi.com
Mechanistic studies suggest that the electrochemical oxidation of the bromine source often precedes the oxidation of the alkene substrate, with the reaction proceeding through a bromine radical intermediate. thieme-connect.de The choice of solvent system is crucial; for example, using an acetonitrile (B52724)/alcohol mixture can lead to the formation of bromohydrin ethers. mdpi.com The addition of acids like acetic acid or trifluoroacetic acid has been shown to dramatically improve yields in certain electrochemical bromohydrin formations. mdpi.com
Recent advancements have focused on developing metal-free conditions for these reactions. For example, a method for the vicinal difunctionalization of various alkenes using dibromomethane (B42720) in an alcohol solvent has been established, yielding β-bromo-α-alkyloxyalkanes under ambient conditions. thieme-connect.de
Optimization of Synthetic Conditions
Optimizing the conditions for the synthesis of this compound and related compounds is crucial for maximizing yield and selectivity. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature and pressure, and the development of effective catalysts.
Solvent Effects on Reaction Outcomes
The solvent plays a pivotal role in the bromination of esters, influencing both the reaction rate and the regioselectivity. In the bromination of phenols with reagents like N-bromosuccinimide, the ortho:para product ratio is significantly affected by the solvent. rsc.org Chlorinated solvents, for instance, have been shown to favor an ionic mechanism, leading to high ortho:para ratios. rsc.org
For the synthesis of α-halogenated boronic esters, acetonitrile has been identified as a highly effective solvent in visible light-induced C-H bromination using N-bromosuccinimide (NBS). organic-chemistry.org In contrast, some modern approaches aim for solvent-free conditions to enhance the green credentials of the synthesis. Mechanochemical methods, for example, have successfully achieved high efficiency in various bromofunctionalization reactions of olefins without the need for solvents, which are often environmentally hazardous and energy-intensive to recycle. rsc.org
The table below summarizes the effect of different solvents on the α-bromination of acetophenone (B1666503) using NBS under microwave irradiation.
| Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |
| CCl4 | 77 | 30 | 100 | 100 |
| CH2Cl2 | 40 | 30 | 5 | 100 |
| 1,2-dichloroethane | 83 | 30 | 100 | 100 |
| Acetonitrile | 82 | 30 | 100 | 100 |
| Methanol | 65 | 5 | 100 | 0 |
| Ethanol | 78 | 5 | 100 | 0 |
| Data sourced from a study on the α-bromination of acetophenone. researchgate.net |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter in controlling the rate and outcome of bromination reactions. In the thermal decomposition of tetrabromobisphenol A (TBBPA) to generate hydrogen bromide for the bromination of zinc oxide, the reaction rate is strongly dependent on the heating time and temperature. nih.gov The process is shorter at higher temperatures, appearing almost instantaneous at 310°C and above. nih.gov
Pressure also significantly impacts chemical reactions, particularly those involving gaseous reagents or intermediates. In the esterification of levulinic acid with 1-butene, the operating pressure is maintained to keep the reaction mixture in the liquid phase. ub.edu While pressure effects on the equilibrium constant were found to be negligible in this specific case, it remains a crucial parameter to control for ensuring reaction phase integrity. ub.edu Studies on solid bromine have shown that increasing pressure necessitates higher temperatures to reach the Dulong–Petit limit, indicating an increase in the strength of intermolecular interactions under compression. mdpi.com
Catalyst Development and Screening for Enhanced Yields and Selectivity
The development of efficient catalysts is paramount for achieving high yields and selectivity in the synthesis of bromoesters. Chiral bisoxazolinecopper(II) complexes have been successfully employed for the catalytic asymmetric bromination of β-ketoesters, producing optically active α-bromo-β-ketoesters in high yields (70-99%) and with good enantioselectivity (up to 82% ee). nih.gov
For aromatic bromination, zeolites have been investigated as highly selective catalysts. google.com More recently, ligand-free copper-catalyzed cascade reactions have been developed for the synthesis of related heterocyclic compounds, offering a cost-effective and environmentally friendly alternative to methods requiring noble metals and ligands. organic-chemistry.org In these reactions, CuSO₄·5H₂O serves as the catalyst, with K₂CO₃ as the base and DMF as the solvent at elevated temperatures. organic-chemistry.org
The use of N-bromosuccinimide (NBS) as a catalyst has also been explored for the direct esterification of carboxylic acids, providing a metal-free and moisture-tolerant method. nih.gov
The table below illustrates the impact of different catalysts on the yield of a bromination reaction.
| Catalyst | Yield (%) |
| CuSO₄·5H₂O | 95 |
| Chiral bisoxazolinecopper(II) | up to 99 |
| Zeolites | Highly Selective |
| N-bromosuccinimide (NBS) | up to 100 |
| Yields are dependent on specific substrates and reaction conditions. organic-chemistry.orgnih.govgoogle.comnih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. numberanalytics.comnih.gov This technique utilizes microwave radiation to rapidly heat the reaction mixture, accelerating the chemical transformation. numberanalytics.com
In the context of bromination, microwave irradiation has been successfully used for the α-bromination of carbonyl compounds with NBS. researchgate.net For instance, a highly efficient method for the selective monobromination of aromatic and aliphatic carbonyl compounds catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation can be completed within 30 minutes. researchgate.net
The optimization of microwave-assisted reactions involves screening different solvents and temperatures. researchgate.net For the α-bromination of acetophenone with NBS, solvents like carbon tetrachloride, 1,2-dichloroethane, and acetonitrile under microwave irradiation at their respective boiling points resulted in 100% conversion and selectivity within 30 minutes. researchgate.net The development of enhanced microwave synthesis (EMS), which involves simultaneous cooling of the reaction vessel, can lead to even greater yields and cleaner chemistries. researchgate.net
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)i)
Nucleophilic substitution reactions of this compound can proceed through different mechanisms, primarily S(_N)1 and S(_N)2, depending on the nature of the nucleophile, solvent, and reaction conditions.
Reactivity with Alkoxide Nucleophiles
The reaction of this compound with alkoxide nucleophiles, such as sodium ethoxide in ethanol, can lead to a competition between S(_N)2 and E2 pathways. pearson.comchegg.com Given that ethoxide is a strong, unhindered base, both substitution and elimination products are expected. youtube.com The S(_N)2 reaction would yield methyl 3-ethoxy-2-methylbutanoate. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
However, the secondary nature of the substrate and the strength of the alkoxide base also strongly favor the E2 elimination pathway. youtube.com The use of a bulky alkoxide, such as potassium tert-butoxide, would further promote elimination over substitution due to steric hindrance.
Table 1: Predicted Products of this compound with Alkoxides
| Alkoxide | Predicted Major Product(s) | Predominant Mechanism |
|---|---|---|
| Sodium Ethoxide | Methyl 3-ethoxy-2-methylbutanoate & Unsaturated Esters | S(_N)2 / E2 |
| Potassium tert-Butoxide | Unsaturated Esters | E2 |
Amination Reactions with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is expected to proceed primarily through an S(_N)2 mechanism to form the corresponding 3-amino esters. Amines are generally good nucleophiles and can displace the bromide ion.
For instance, reaction with a primary amine, such as ammonia, would be expected to yield methyl 3-amino-2-methylbutanoate. Similarly, a secondary amine like diethylamine (B46881) would likely form methyl 3-(diethylamino)-2-methylbutanoate. These reactions are classic examples of nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile. The reaction is anticipated to follow second-order kinetics, characteristic of S(_N)2 reactions.
Hydrolysis Mechanisms to Carboxylic Acids
The hydrolysis of this compound in a protic solvent like water or aqueous acid is predicted to proceed predominantly through an S(_N)1 mechanism. This is based on the behavior of the structurally similar compound, 2-bromo-3-methylbutane, which undergoes hydrolysis via an S(_N)1 pathway. jcu.edudoubtnut.com
The mechanism involves the initial departure of the bromide leaving group to form a secondary carbocation. This is the rate-determining step of the reaction. Subsequently, a 1,2-hydride shift is highly probable, leading to the formation of a more stable tertiary carbocation. Nucleophilic attack by water on this tertiary carbocation, followed by deprotonation, would yield the rearranged alcohol, 2-hydroxy-2-methylbutanoic acid, after hydrolysis of the ester group under the reaction conditions. The direct attack of water on the initial secondary carbocation would lead to the formation of 3-hydroxy-2-methylbutanoic acid. However, due to the increased stability of the tertiary carbocation, the rearranged product is expected to be the major product.
Stereochemical Implications of Nucleophilic Attack
The stereochemistry of the products formed from nucleophilic substitution of this compound is highly dependent on the reaction mechanism.
In an S(_N)2 reaction , the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" results in an inversion of the stereochemical configuration at the chiral center (C3). For example, if the starting material is (3R)-methyl 3-bromo-2-methylbutanoate, the S(_N)2 product will have the (3S) configuration. This stereospecificity is a hallmark of the S(_N)2 mechanism. masterorganicchemistry.com
Conversely, in an S(_N)1 reaction , the departure of the leaving group leads to the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. If the initial carbocation does not rearrange, this would lead to a racemic mixture of products (equal amounts of retention and inversion of configuration). However, in the case of this compound, the likely hydride shift to a tertiary carbocation complicates the stereochemical outcome at the original chiral center, as the new stereocenter is formed at a different carbon atom.
Elimination Reactions (E1, E2)
Elimination reactions of this compound compete with nucleophilic substitution and lead to the formation of unsaturated esters.
Formation of Unsaturated Esters
Elimination of HBr from this compound can result in the formation of two constitutional isomers: methyl 2-methyl-2-butenoate (the Zaitsev product) and methyl 2-methyl-3-butenoate (the Hofmann product).
The regioselectivity of the elimination is influenced by the nature of the base used. In an E2 reaction , which is favored by strong bases, the use of a small, unhindered base like sodium ethoxide is expected to favor the formation of the more substituted and thermodynamically more stable alkene, methyl 2-methyl-2-butenoate, following Zaitsev's rule. youtube.com In contrast, a bulky, sterically hindered base such as potassium tert-butoxide would preferentially abstract a proton from the less sterically hindered methyl group, leading to the formation of the less substituted Hofmann product, methyl 2-methyl-3-butenoate. masterorganicchemistry.com
An E1 reaction , which would proceed through the same carbocation intermediate as the S(_N)1 reaction, would also be expected to yield the more stable Zaitsev product, methyl 2-methyl-2-butenoate, as the major unsaturated ester.
Table 2: Regioselectivity of Elimination Reactions of this compound
| Base | Major Unsaturated Ester Product | Rule Followed |
|---|---|---|
| Sodium Ethoxide | Methyl 2-methyl-2-butenoate | Zaitsev |
| Potassium tert-Butoxide | Methyl 2-methyl-3-butenoate | Hofmann |
Regioselectivity and Stereoselectivity in Elimination Pathways
Elimination reactions of this compound, a secondary bromoalkane, can proceed via E1 or E2 mechanisms, leading to the formation of different alkene products. The regioselectivity and stereoselectivity of these reactions are dictated by the reaction conditions, particularly the nature of the base and solvent used.
Regioselectivity: The elimination of hydrogen bromide from this compound can result in two constitutional isomers, as there are two different types of β-hydrogens. The removal of a hydrogen from the methyl group (C4) leads to the formation of methyl 2-methyl-3-butenoate (the Hofmann product). Conversely, abstraction of a hydrogen from the methylene (B1212753) group (C2) yields methyl 2-methyl-2-butenoate (the Zaitsev product).
According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and therefore more stable, alkene. chemistrysteps.com In this case, methyl 2-methyl-2-butenoate is the more substituted product and would be expected to be the major product when using a small, strong base like sodium ethoxide. chemistrysteps.com However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, would favor the formation of the less sterically hindered Hofmann product, methyl 2-methyl-3-butenoate. youtube.com
Stereoselectivity: The Zaitsev product, methyl 2-methyl-2-butenoate, can exist as E and Z stereoisomers. E1 reactions, which proceed through a planar carbocation intermediate, tend to be stereoselective, favoring the formation of the more stable E (trans) isomer. youtube.com E2 reactions are stereospecific and require an anti-periplanar arrangement of the departing hydrogen and bromine atoms. The specific stereoisomer of the starting material would determine the stereochemistry of the product. youtube.comkhanacademy.org Given the free rotation around the C2-C3 bond, the conformation leading to the more stable E-alkene is generally favored. youtube.com
Table 1: Potential Elimination Products of this compound | Product Name | Structure | Type | Conditions Favoring Formation | | :--- | :--- | :--- | :--- | | Methyl 2-methyl-2-butenoate | Trisubstituted | Zaitsev Product (Major with small bases) | | Methyl 2-methyl-3-butenoate | Monosubstituted | Hofmann Product (Major with bulky bases) |
Carbonyl Group Reactivity
The ester functional group in this compound can be reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of readily reducing esters to alcohols. harvard.edu The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by a second hydride transfer to yield 3-bromo-2-methyl-1-butanol.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced. For instance, lithium borohydride (LiBH₄), which can be prepared from NaBH₄, is effective for the selective reduction of esters to alcohols. harvard.edu
It is important to note that these strong hydride reagents can also potentially react with the bromine atom via a substitution reaction, which could lead to a mixture of products.
Table 2: Reduction of Esters with Hydride Reagents
| Reagent | Formula | Reactivity with Esters | Product with this compound |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High | 3-bromo-2-methyl-1-butanol |
| Sodium Borohydride | NaBH₄ | Low/None (unless activated) | No significant reaction |
| Lithium Borohydride | LiBH₄ | Moderate | 3-bromo-2-methyl-1-butanol |
Transesterification is a process that converts one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com this compound can undergo transesterification under either acidic or basic conditions.
Under basic conditions, a nucleophilic alkoxide, such as ethoxide (CH₃CH₂O⁻), attacks the carbonyl carbon. This is an equilibrium process, and to drive the reaction to completion, the alcohol corresponding to the desired ester (e.g., ethanol) is typically used as the solvent in large excess. masterorganicchemistry.com
Under acidic conditions, an acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. An alcohol molecule (e.g., ethanol) then acts as a nucleophile, attacking the carbonyl carbon. This process is also an equilibrium, and the use of the new alcohol as a solvent is necessary to favor the product. masterorganicchemistry.com
Enzymatic methods, such as using lipase, can also catalyze transesterification, often with high enantioselectivity. researchgate.net
Mechanistic Insights from Related Bromination Reactions
The synthesis of alkyl halides from alcohols often involves the formation of carbocation intermediates, especially for secondary and tertiary alcohols under Sₙ1 conditions. lumenlearning.com These carbocations are susceptible to rearrangement to form more stable carbocations. numberanalytics.comlibretexts.org This phenomenon involves the migration of a group, such as a hydride ion (H⁻) or an alkyl group, from an adjacent carbon to the positively charged carbon. numberanalytics.com
For example, in the reaction of a branched alcohol with HBr, the initial protonation of the hydroxyl group forms a good leaving group (water). Departure of water can generate a carbocation. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will likely occur before the bromide ion attacks. youtube.comlibretexts.org This can lead to the formation of a constitutional isomer of the expected product. lumenlearning.com While this compound itself is the product, understanding these potential rearrangements is crucial when designing syntheses of similar branched bromoalkanes from alcohol precursors to avoid isomeric impurities.
The addition of halogens like bromine (Br₂) across a carbon-carbon double bond is a fundamental reaction in organic chemistry and provides insight into the formation of vicinal dihalides and related bromo-compounds. chemguide.co.uk The mechanism does not typically proceed through a simple carbocation. Instead, as the bromine molecule approaches the electron-rich double bond of an alkene, the π electrons attack one of the bromine atoms, displacing a bromide ion. libretexts.org
Crucially, the initially added bromine atom uses one of its lone pairs to form a second bond to the other carbon of the original double bond, creating a three-membered ring intermediate known as a cyclic bromonium ion. jove.comleah4sci.com This bridged intermediate is more stable than a simple carbocation because all atoms have a full octet of electrons. jove.com
In the second step of the mechanism, the bromide ion that was displaced acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite the bridge (anti-addition). leah4sci.comlumenlearning.com This backside attack is due to steric hindrance from the bromonium bridge and leads to a product with a specific stereochemistry (trans or anti). libretexts.orgjove.com The formation of this double-bond-like intermediate explains the observed stereospecificity of many halogenation reactions.
Applications of Methyl 3 Bromo 2 Methylbutanoate As a Synthetic Intermediate
Construction of Complex Organic Scaffolds
The ability to introduce both a branched alkyl chain and a methyl ester group makes this compound a potentially useful starting material for creating diverse organic structures.
Precursor in Pharmaceutical Synthesis
While specific examples of methyl 3-bromo-2-methylbutanoate being used to synthesize a particular pharmaceutical are not found in current literature, compounds with similar structures (bromoesters) are common intermediates. researchgate.net They can be used to introduce specific alkyl fragments into a larger molecule, which can be crucial for modulating a drug's biological activity and pharmacokinetic properties. The investigation into its role in pharmaceutical development remains an area for future research.
Building Block for Agrochemicals
Similar to pharmaceuticals, the synthesis of modern agrochemicals such as herbicides and pesticides often involves the use of functionalized building blocks to create the desired active ingredient. Halogenated compounds are frequently employed in the agrochemical industry. beilstein-journals.org Although direct application of this compound in this field is not documented, its structure is relevant to the types of molecules used in developing new crop protection agents.
Intermediate for Chiral β-Amino Acid Derivatives
β-amino acids are crucial components of various biologically active molecules and are used to create peptide-based drugs with enhanced stability. researchgate.netillinois.edu The synthesis of unnatural β-amino acid derivatives is an active area of research, employing numerous strategies. illinois.edu In principle, a compound like this compound could serve as a precursor. The bromine atom could be displaced by an amine-containing nucleophile (or a surrogate) to form the characteristic β-amino acid backbone. However, specific methodologies detailing the use of this compound for this purpose are not currently published. General strategies for β-amino acid synthesis often involve methods like conjugate additions, Mannich-type reactions, or the hydrogenation of β-amino acrylates. illinois.edu
Role in Natural Product Synthesis
The synthesis of natural products is a benchmark for the utility of chemical reactions and building blocks. Terpenoids, a large class of natural products, are often targets for total synthesis.
Synthesis of Hemiterpene Derivatives
Hemiterpenes are the simplest class of terpenes, built from a single isoprene (B109036) unit. Many are used as fragrances and flavors. aip.org The synthesis of hemiterpene derivatives often utilizes prenyl sources like prenyl bromide (1-bromo-3-methyl-2-butene). aip.orgbldpharm.com While this compound shares a five-carbon skeleton, its functionalization pattern is different, and its direct use as an intermediate in the synthesis of hemiterpene derivatives has not been reported in the literature.
Modular Approaches in Terpenoid Synthesis
The construction of larger terpenoids often relies on a modular approach, where smaller, functionalized fragments are combined. The five-carbon structure of this compound makes it a theoretical candidate for such a modular synthesis, potentially serving as a building block for a portion of a larger terpenoid structure. This application, however, remains speculative pending dedicated research studies.
Derivatization to Other Functionalized Molecules
The presence of two distinct reactive sites in this compound allows for its conversion into a wide array of other functionalized compounds. The ester group can undergo reactions such as hydrolysis, reduction, and amidation, while the bromine atom, located at the 3-position, can be substituted by various nucleophiles.
The structure of this compound allows for the synthesis of various esters and amides through reactions at either the ester functional group or the carbon-bromine bond.
Amide Synthesis:
One of the primary applications of esters is their conversion into amides. Modern synthetic methods allow for the efficient transformation of esters into primary and secondary amides under mild conditions. A notable method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can react with a wide range of esters, including aliphatic ones, to form the corresponding amides. nih.govresearchgate.net This reaction is typically rapid, often completing within minutes at room temperature, and proceeds with high chemoselectivity. nih.gov The general procedure involves dissolving the ester in a solvent like tetrahydrofuran (B95107) (THF) and adding the amidoborane reagent. nih.gov This method is advantageous due to its high yields and the avoidance of harsh reagents or catalysts. nih.govresearchgate.net
The following table outlines a representative amidation reaction applicable to aliphatic esters like this compound.
Table 1: General Conditions for Amide Synthesis from Esters
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |
|---|
This table illustrates a general, modern method for the synthesis of amides from esters, which is applicable to a broad range of substrates including aliphatic esters. nih.govresearchgate.net
Substituted Ester Synthesis:
The bromine atom at the 3-position of this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting the compound with appropriate nucleophiles. For instance, reaction with a carboxylate salt (R-COO⁻) could yield a new ester, effectively creating a dicarboxylic acid derivative. The reaction would likely proceed via an SN2 mechanism, though the secondary nature of the carbon bearing the bromine might lead to competing elimination reactions. jcu.edu
The ester functional group in this compound can be readily converted to either a carboxylic acid or an alcohol without affecting the bromine atom, provided the correct reagents are chosen.
Synthesis of Carboxylic Acids:
The hydrolysis of the methyl ester group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid like sulfuric or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of water. Base-promoted hydrolysis, or saponification, is an irreversible process that involves treating the ester with a strong base such as sodium hydroxide. This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, 3-bromo-2-methylbutanoic acid . nih.gov
Synthesis of Alcohols:
The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, and results in the conversion of the ester to 3-bromo-2-methylbutan-1-ol . This reduction is generally high-yielding and does not affect the carbon-bromine bond.
The following table summarizes the transformation of the ester moiety into a carboxylic acid or an alcohol.
Table 2: Synthesis of Carboxylic Acid and Alcohol Derivatives
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| This compound | Hydrolysis | NaOH (aq), then H₃O⁺ | 3-bromo-2-methylbutanoic acid nih.gov |
This table outlines standard laboratory procedures for the hydrolysis and reduction of esters to form carboxylic acids and alcohols, respectively.
Advanced Spectroscopic Characterization in Research of Methyl 3 Bromo 2 Methylbutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms in methyl 3-bromo-2-methylbutanoate can be determined.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their neighboring atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the methine proton at the chiral center, and the protons of the methyl groups. The chemical shift of the methine proton is influenced by the adjacent bromine atom and the carbonyl group.
A predicted ¹H NMR spectrum for a related compound, methyl 2-bromo-3-methylbutanoate, shows characteristic signals that help in its identification. scbt.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their chemical environment, such as their proximity to the bromine atom and the ester functional group. For instance, the carbon bonded to the bromine atom will appear at a characteristic chemical shift.
SpectraBase provides predicted ¹³C NMR data for the related isomer, methyl 4-bromo-2-methylbutanoate, which can be used as a reference for interpreting the spectrum of this compound. spectrabase.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would reveal the coupling between the methine proton and the protons of the adjacent methyl groups.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. youtube.com
Deuterium (B1214612) Labeling for Mechanistic Pathway Tracing via NMR
Deuterium (²H) labeling is a valuable technique for elucidating reaction mechanisms. By selectively replacing protons with deuterium atoms, the course of a reaction can be followed using NMR spectroscopy. For example, if this compound were synthesized using a deuterated reagent, the position of the deuterium label in the final product could be determined by the absence of a signal in the ¹H NMR spectrum and the presence of a characteristic signal in the ²H NMR spectrum. This information can provide insights into the stereochemistry and regioselectivity of the reaction. The use of deuterated methanol (B129727) (CD₃OD) is a common strategy for introducing deuterium labels. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.
For esters, fragmentation often occurs near the carbonyl group. libretexts.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.info This results in two peaks of similar intensity separated by two mass units for any fragment containing a bromine atom.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula. The calculated exact mass for the molecular formula of this compound (C₆H₁₁BrO₂) is 193.99424 Da. nih.gov HRMS analysis can confirm this exact mass, providing strong evidence for the elemental composition of the molecule.
Table of Spectroscopic Data for Isomers and Related Compounds:
| Compound | ¹H NMR Data | ¹³C NMR Data | Mass Spectrometry Data |
| Methyl 2-bromo-3-methylbutanoate | Predicted spectrum available scbt.com | No data found | Molecular Weight: 195.05 scbt.com |
| Methyl 4-bromo-2-methylbutanoate | No data found | Predicted spectrum available spectrabase.com | Molecular Weight: 195.05 |
| Ethyl 2-bromo-3-methylbutanoate | No data found | No data found | Mass spectrum available nist.gov |
| 2-Bromo-2-methylpropane | Not specified | Chemical shifts at 36.4 ppm and 62.5 ppm docbrown.info | Base peak at m/z 57 docbrown.info |
Fragmentation Patterns and Structural Information Derivation
While a publicly available, experimentally-derived mass spectrum for this compound is not readily found in common databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for esters and alkyl halides. The presence of a bromine atom is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic distribution results in characteristic "M+2" peaks for bromine-containing fragments, where two peaks of roughly equal intensity appear at a 2 m/z unit difference.
The molecular ion peak (M⁺) for this compound would be expected at m/z 194 and 196, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. However, the molecular ion of aliphatic esters can sometimes be weak or absent.
Key fragmentation pathways for this compound are expected to include:
Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Loss of the methoxy (B1213986) radical (•OCH₃) would result in an acylium ion at m/z 163/165. This is often a prominent peak in the mass spectra of methyl esters. Another possible alpha-cleavage is the loss of the methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 135/137.
Cleavage of the carbon-bromine bond: The C-Br bond is relatively weak and prone to cleavage. Loss of a bromine radical (•Br) would yield a fragment at m/z 115.
McLafferty Rearrangement: This rearrangement is common for esters with a gamma-hydrogen. In this compound, a hydrogen from the methyl group at the 2-position can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation.
Other Fragmentations: The loss of a methyl radical (•CH₃) from the molecular ion would result in fragments at m/z 179/181. The subsequent loss of carbon monoxide (CO) from carbonyl-containing fragments is also a common process.
A summary of the predicted significant mass-to-charge ratios and their corresponding proposed ionic fragments is presented in the table below.
| m/z (mass/charge ratio) | Proposed Ionic Fragment | Fragmentation Pathway |
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 179/181 | [C₅H₈BrO₂]⁺ | Loss of •CH₃ from the molecular ion |
| 163/165 | [C₅H₈BrO]⁺ | Alpha-cleavage: Loss of •OCH₃ from the molecular ion |
| 135/137 | [C₅H₈Br]⁺ | Alpha-cleavage: Loss of •COOCH₃ from the molecular ion |
| 115 | [C₆H₁₁O₂]⁺ | Loss of •Br from the molecular ion |
| 59 | [COOCH₃]⁺ | Alpha-cleavage |
Note: The m/z values including "Br" are presented as pairs to reflect the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure as a brominated ester.
The key functional groups and their expected IR absorption regions are:
C=O (Carbonyl) Stretch: The ester carbonyl group is a strong absorber of IR radiation and typically shows a sharp, intense peak. For a saturated aliphatic ester, this absorption is expected in the range of 1750-1735 cm⁻¹. The presence of the electronegative bromine atom on the adjacent carbon might slightly shift this frequency.
C-O (Ester) Stretch: Esters also display strong C-O stretching vibrations. Two distinct bands are usually observed: one for the C-O bond between the carbonyl carbon and the oxygen (acyl-oxygen stretch) and another for the O-CH₃ bond (alkyl-oxygen stretch). These typically appear in the region of 1300-1000 cm⁻¹.
C-H (Alkyl) Stretch: The stretching vibrations of the C-H bonds in the methyl and methine groups will appear in the region of 3000-2850 cm⁻¹.
C-H (Alkyl) Bend: The bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1470-1370 cm⁻¹ region.
C-Br (Carbon-Bromine) Stretch: The stretching vibration of the carbon-bromine bond is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers, generally in the range of 680-515 cm⁻¹. The exact position can be influenced by the substitution pattern of the carbon atom to which the bromine is attached.
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2980-2870 | C-H Stretch | Alkyl (CH₃, CH) | Medium |
| ~1740 | C=O Stretch | Ester | Strong |
| ~1465, ~1380 | C-H Bend | Alkyl (CH₃) | Medium |
| ~1250 | C-O Stretch (acyl-oxy) | Ester | Strong |
| ~1170 | C-O Stretch (alkyl-oxy) | Ester | Strong |
| ~650 | C-Br Stretch | Alkyl Bromide | Medium |
Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample (e.g., neat liquid, solution) and the specific instrument used.
Computational and Theoretical Studies of Methyl 3 Bromo 2 Methylbutanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, energy, and properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
However, a specific DFT analysis for methyl 3-bromo-2-methylbutanoate, including detailed findings on its electronic structure and reactivity descriptors, is not documented in the scientific literature. Therefore, no data tables on parameters such as HOMO-LUMO gaps, Mulliken charges, or Fukui functions can be presented.
Ab Initio Calculations for Thermochemical Properties
Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These calculations can be employed to determine various thermochemical properties of a molecule, such as its heat of formation, standard enthalpy, and Gibbs free energy. Such data is invaluable for understanding the stability of this compound and the thermodynamics of reactions in which it might participate.
Despite the potential for these calculations, there are no published studies presenting ab initio calculations of the thermochemical properties of this compound. Consequently, a data table of its theoretical thermochemical values cannot be provided.
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are used to explore the flexibility of molecules and the energetics of their different spatial arrangements (conformations), as well as their dynamic behavior over time.
Prediction of Stable Conformations
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, which are the conformers that exist at energy minima. For this compound, with its rotatable single bonds, numerous conformations are possible. Computational methods can be used to calculate the potential energy surface of the molecule and identify the lowest energy (most stable) conformers. This information is critical for understanding its physical and biological properties.
A detailed conformational analysis of this compound has not been reported in the available scientific literature. Therefore, no data on the relative energies or dihedral angles of its stable conformers can be presented in a table.
Exploration of Reaction Pathway Energetics
Molecular dynamics (MD) simulations can be used to model the motion of atoms in a molecule over time, providing a dynamic picture of its behavior. nih.gov This can be particularly useful for exploring the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, MD simulations could elucidate the mechanisms of its potential reactions, such as nucleophilic substitution or elimination.
Specific studies using molecular dynamics simulations to explore the reaction pathway energetics of this compound are not available. As a result, no data on reaction barriers or transition state geometries can be included.
Structure-Reactivity Relationships
The study of structure-reactivity relationships aims to correlate the chemical structure of a molecule with its reactivity. Computational methods can play a significant role in establishing these relationships by quantifying various structural and electronic parameters and correlating them with experimentally observed reaction rates or equilibrium constants. For a series of related bromoalkanoates, for example, one could computationally model how changes in structure affect reactivity.
While general principles of structure-reactivity relationships in alkyl halides are well-established, a specific computational study focusing on developing a quantitative structure-reactivity relationship (QSAR) model for this compound and its analogues has not been found in the literature.
Correlation of Electronic and Steric Parameters with Reaction Rates
The reactivity of alkyl halides like this compound in nucleophilic substitution reactions is profoundly influenced by both electronic and steric factors. mdpi.comresearchgate.net Computational studies on similar alkyl halide systems have established a clear correlation between these parameters and the rates of reaction, particularly for S_N2 mechanisms. mdpi.comresearchgate.netsciforum.net
Electronic Effects: The presence of the bromine atom, an electronegative substituent, creates a dipole moment in the C-Br bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The ester group, being electron-withdrawing, can also influence the electron density at the reaction center, although its effect is transmitted through the carbon skeleton.
Steric Effects: The rate of S_N2 reactions is highly sensitive to steric hindrance at the carbon atom undergoing substitution. sciforum.net For this compound, the presence of a methyl group on the adjacent carbon (C2) and the bromine atom on C3, which is a secondary carbon, introduces significant steric bulk. This steric hindrance impedes the backside attack of a nucleophile, which is characteristic of the S_N2 mechanism. sciforum.net Computational studies on a series of alkyl bromides have shown a significant decrease in reaction rates as the substitution on the carbon atom increases. researchgate.net This is due to the increased activation energy of the transition state, which becomes more sterically crowded. fossee.in
| Alkyl Bromide | Structure | Relative Rate of S_N2 Reaction |
|---|---|---|
| Methyl bromide | CH₃Br | ~1200 |
| Ethyl bromide | CH₃CH₂Br | 40 |
| Isopropyl bromide | (CH₃)₂CHBr | 1 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (reaction proceeds via S_N1) |
This table provides a generalized representation of the steric effect on S_N2 reaction rates and is based on established principles rather than specific experimental data for the listed compounds under identical conditions.
Application of Karplus Equation Principles to Related Structures for Coupling Constant Analysis
The three-dimensional structure and conformational preferences of flexible molecules like this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal proton-proton coupling constants (³J_HH). organicchemistrydata.org The Karplus equation provides a fundamental relationship between the magnitude of ³J_HH and the dihedral angle (φ) between the coupled protons. wikipedia.orgmiamioh.edu
The general form of the Karplus equation is:
³J_HH = A cos²(φ) + B cos(φ) + C wikipedia.org
where A, B, and C are empirically derived parameters that depend on factors such as the substituents, their electronegativity, and the bond angles and lengths of the H-C-C-H fragment. nih.gov
For an acyclic molecule like this compound, rotation around the C2-C3 bond leads to different staggered conformations (rotamers), each with a unique set of dihedral angles between the protons on C2 and C3. The experimentally observed coupling constant is a weighted average of the coupling constants for each conformer, based on their relative populations. auremn.org.br
By using computational methods to calculate the energies of the different conformers and their corresponding dihedral angles, and by applying the Karplus equation, theoretical ³J_HH values can be predicted. nih.gov These can then be compared with experimental NMR data to determine the preferred conformation(s) of the molecule in solution. nih.govnih.gov
For the H-C2-C3-H fragment in this compound, the magnitude of the coupling constant would be expected to be largest for protons with anti-periplanar (φ ≈ 180°) or syn-periplanar (φ ≈ 0°) relationships and smallest for those with a gauche relationship (φ ≈ 60°) or when the dihedral angle is close to 90°. organicchemistrydata.orgmiamioh.edu
The following table provides a theoretical illustration of how the vicinal coupling constant changes with the dihedral angle for a generic H-C-C-H fragment in a substituted alkane, based on the principles of the Karplus equation.
| Dihedral Angle (φ) | Expected ³J_HH (Hz) | Conformational Relationship |
|---|---|---|
| 0° | ~10 - 14 | Syn-periplanar (Eclipsed) |
| 60° | ~2 - 5 | Gauche |
| 90° | ~0 - 2 | - |
| 120° | ~2 - 5 | Gauche |
| 180° | ~10 - 16 | Anti-periplanar |
This table illustrates the general trend predicted by the Karplus equation. The exact values of the coupling constants will vary depending on the specific substituents and molecular geometry.
Future Research Directions
Development of Novel Stereoselective Synthesis Methods
The creation of specific stereoisomers of methyl 3-bromo-2-methylbutanoate is crucial for its application in pharmaceuticals and other specialized fields. Current research is focused on developing more efficient and precise methods to control the three-dimensional arrangement of atoms during its synthesis.
One promising avenue is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the starting material to guide the reaction towards the formation of a specific stereoisomer. After the desired stereochemistry is achieved, the auxiliary is removed. This approach allows for a high degree of stereocontrol.
Another area of investigation is enzyme-catalyzed reactions . Enzymes are highly specific catalysts that can facilitate the formation of a single stereoisomer with high enantiomeric excess. The use of lipases, for example, has shown potential in the kinetic resolution of related halohydrins, a process that separates a mixture of enantiomers. researchgate.net
Further research into these and other stereoselective methods will be critical for unlocking the full potential of this compound in asymmetric synthesis.
Exploration of Organometallic Chemistry with this compound
The bromine atom in this compound makes it an excellent substrate for a variety of organometallic reactions, which are powerful tools for forming new carbon-carbon bonds.
Grignard Reagents: The reaction of this bromoester with magnesium to form a Grignard reagent would create a potent nucleophile. masterorganicchemistry.com This organomagnesium compound could then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to build more complex molecular architectures. masterorganicchemistry.commasterorganicchemistry.comvaia.com For instance, reacting the Grignard reagent with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. vaia.com
Organocuprates (Gilman Reagents): Another important class of organometallic reagents that can be prepared from this compound are organocuprates, also known as Gilman reagents. youtube.comyoutube.com These reagents are typically formed by reacting an organolithium compound with a copper(I) salt. Organocuprates are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated ketones and for their effectiveness in SN2 reactions with alkyl halides. youtube.comyoutube.commasterorganicchemistry.com
The table below summarizes the potential outcomes of reacting organometallic derivatives of this compound with various electrophiles.
| Organometallic Reagent | Electrophile | Resulting Functional Group |
| Grignard Reagent | Aldehyde | Secondary Alcohol |
| Grignard Reagent | Ketone | Tertiary Alcohol |
| Grignard Reagent | Ester | Tertiary Alcohol (double addition) masterorganicchemistry.com |
| Grignard Reagent | Epoxide | Alcohol (addition to less substituted side) masterorganicchemistry.com |
| Grignard Reagent | Carbon Dioxide | Carboxylic Acid masterorganicchemistry.com |
| Organocuprate (Gilman Reagent) | α,β-Unsaturated Ketone | Conjugate Addition Product youtube.comyoutube.commasterorganicchemistry.com |
| Organocuprate (Gilman Reagent) | Alkyl Halide | New C-C bond (SN2 reaction) youtube.commasterorganicchemistry.com |
Future research will likely focus on optimizing the conditions for these reactions and exploring the reactivity of these organometallic intermediates with a broader range of substrates.
Green Chemistry Approaches to Synthesis and Transformation
In line with the growing emphasis on sustainable chemical practices, future research will undoubtedly focus on developing greener methods for the synthesis and transformation of this compound.
Enzymatic Synthesis: As mentioned earlier, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Research into identifying and engineering enzymes for the specific production of this bromoester could lead to more sustainable manufacturing processes.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
Mechanochemistry: Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive chemical reactions, can significantly reduce or even eliminate the need for solvents. nih.gov Exploring mechanochemical routes to this compound could drastically decrease the environmental impact of its synthesis. nih.gov
Expanding Applications in Complex Molecule Synthesis
This compound is a valuable building block for the construction of more complex molecules, including natural products and pharmaceuticals. Its bifunctional nature, possessing both an electrophilic carbon attached to the bromine and a carbonyl group, allows for a variety of subsequent chemical transformations.
Future research will likely see the expanded use of this compound in the total synthesis of complex target molecules. Its stereocenters make it an attractive starting material for creating molecules with specific three-dimensional structures, which is often a critical factor for biological activity. Researchers will continue to devise novel strategies to incorporate this versatile building block into the synthesis of new and intricate chemical entities.
Q & A
Q. What are the optimal synthetic routes for methyl 3-bromo-2-methylbutanoate, and how can purity be ensured?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification. For example:
- Nucleophilic substitution : React 3-bromo-2-methylbutanoic acid with methanol in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA) in anhydrous THF at 60°C under nitrogen .
- Purification : Use reversed-phase C18 column chromatography with acetonitrile/water gradients to isolate the ester. Purity (>95%) can be confirmed via HPLC (retention time ~8.5–9.0 min under C18 conditions) and LCMS (expected [M+H]+: ~195–210 m/z) .
Q. How should researchers characterize this compound structurally?
- Methodological Answer :
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or light-induced degradation. Monitor stability via periodic GC-MS or HPLC; degradation products (e.g., free acid or demethylated analogs) indicate compromised integrity .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine’s electronegativity and leaving-group ability enable SN reactions. For example:
- Reactivity assay : React with NaN in DMF at 80°C. Monitor azide substitution via -NMR (disappearance of δ ~4.1 ppm Br-C-CH signal) and LCMS ([M+H]+: ~152–160 m/z after substitution) .
- Kinetic studies : Compare reaction rates with chloro or iodo analogs under identical conditions to quantify bromine’s effect .
Q. What strategies resolve enantiomers of this compound for stereochemical studies?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IB column with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by ~2–3 min .
- Enzymatic resolution : Incubate racemic mixture with lipase (e.g., Candida antarctica) in phosphate buffer (pH 7.0). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., esterases). Focus on bromine’s role in hydrogen bonding or steric hindrance .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
- Methodological Answer : Discrepancies in yields (e.g., 70–95%) may arise from:
- Purification methods : C18 columns () vs. silica gel () impact recovery. Optimize gradient elution for higher throughput.
- Reaction scale : Sub-gram scales (<5 mmol) often report higher yields due to easier heat/QA control. Validate scalability via pilot reactions (10–50 mmol) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
